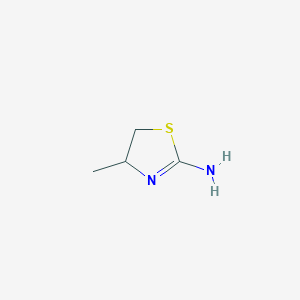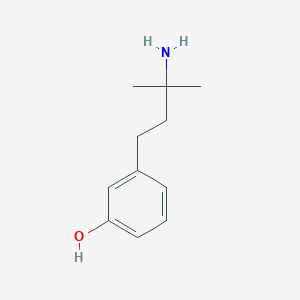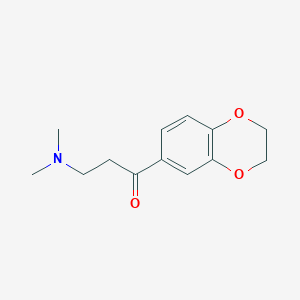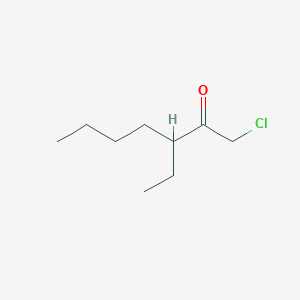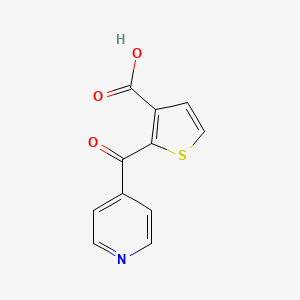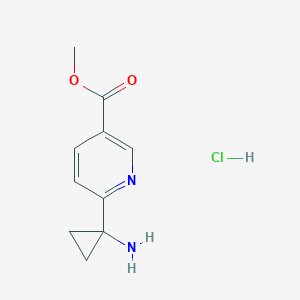![molecular formula C8H13NO4 B8721494 Cyclopropanecarboxylic acid,1-[[(1-methylethoxy)carbonyl]amino]-(9CI) CAS No. 259823-85-3](/img/structure/B8721494.png)
Cyclopropanecarboxylic acid,1-[[(1-methylethoxy)carbonyl]amino]-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanecarboxylic acid,1-[[(1-methylethoxy)carbonyl]amino]-(9CI) is a chemical compound known for its unique structure and properties It is a derivative of cyclopropane, featuring a carboxylic acid group and a propan-2-yl oxycarbonyl amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid,1-[[(1-methylethoxy)carbonyl]amino]-(9CI) typically involves the reaction of cyclopropane derivatives with appropriate reagents to introduce the propan-2-yl oxycarbonyl amino group. One common method involves the use of protecting groups to ensure selective reactions at specific sites on the cyclopropane ring. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxylic acid,1-[[(1-methylethoxy)carbonyl]amino]-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Cyclopropanecarboxylic acid,1-[[(1-methylethoxy)carbonyl]amino]-(9CI) has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxylic acid,1-[[(1-methylethoxy)carbonyl]amino]-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The molecular targets and pathways are determined by the structure and functional groups present in the compound, which dictate its binding affinity and reactivity.
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor to ethylene in plants, used in studies of plant growth and development.
1-(Boc-amino)cyclopropanecarboxylic acid: Used in peptide synthesis and as a protecting group in organic chemistry.
Uniqueness
Cyclopropanecarboxylic acid,1-[[(1-methylethoxy)carbonyl]amino]-(9CI) is unique due to its specific functional groups and the resulting reactivity. The presence of the propan-2-yl oxycarbonyl amino group provides distinct chemical properties that differentiate it from other cyclopropane derivatives. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
259823-85-3 |
|---|---|
Molecular Formula |
C8H13NO4 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
1-(propan-2-yloxycarbonylamino)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H13NO4/c1-5(2)13-7(12)9-8(3-4-8)6(10)11/h5H,3-4H2,1-2H3,(H,9,12)(H,10,11) |
InChI Key |
XORDSWOXKMFSNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1(CC1)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
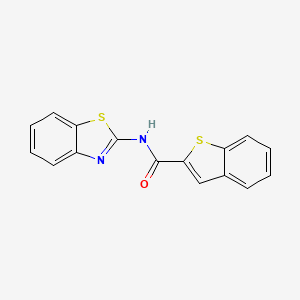

![[[(3-Methyl-5-isoxazolyl)amino]methylene]malonic acid diethyl ester](/img/structure/B8721443.png)



